5,6-Diaminopyrimidine-4-thiol
Overview
Description
5,6-Diaminopyrimidine-4-thiol is an organic compound with the molecular formula C4H6N4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are crucial components of nucleic acids, and their derivatives have significant biological and pharmaceutical importance .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Diaminopyrimidine-4-thiol can be synthesized through various methods. One common approach involves the reaction of 4,6-dichloropyrimidine with thiourea under basic conditions, followed by reduction with a suitable reducing agent such as sodium borohydride . The reaction typically proceeds as follows:
Step 1: 4,6-dichloropyrimidine reacts with thiourea in the presence of a base (e.g., sodium hydroxide) to form 4,6-diaminopyrimidine-2-thiol.
Step 2: The intermediate is then reduced using sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. High-performance liquid chromatography (HPLC) can be used to purify the compound .
Chemical Reactions Analysis
Types of Reactions
5,6-Diaminopyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines or thiols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5,6-Diaminopyrimidine-4-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-diaminopyrimidine-4-thiol involves its interaction with biological molecules. It can bind to nucleic acids, proteins, and enzymes, affecting their function. The compound’s thiol group can form disulfide bonds with cysteine residues in proteins, altering their structure and activity . Additionally, the amino groups can participate in hydrogen bonding and electrostatic interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
4,6-Diaminopyrimidine-2-thiol: Similar structure but different substitution pattern.
2,5-Diaminopyrimidine-4,6-diol: Contains hydroxyl groups instead of thiol groups.
Uniqueness
5,6-Diaminopyrimidine-4-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and thiol groups allows for diverse chemical reactivity and potential biological activity .
Properties
IUPAC Name |
5,6-diamino-1H-pyrimidine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c5-2-3(6)7-1-8-4(2)9/h1H,5H2,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJKVEOWXYKQGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)C(=C(N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182655 | |
Record name | 5,6-Diaminopyrimidine-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2846-89-1 | |
Record name | 5,6-Diamino-4(3H)-pyrimidinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2846-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Diaminopyrimidine-4-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002846891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2846-89-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-Diaminopyrimidine-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-diaminopyrimidine-4-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,6-DIAMINOPYRIMIDINE-4-THIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7X5TEW9ZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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